![molecular formula C9H10N2OS B14323381 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide CAS No. 108460-23-7](/img/structure/B14323381.png)
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound belongs to the thieno[2,3-b]pyridine family, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the thieno[2,3-b]pyridine core .
Applications De Recherche Scientifique
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide include other thieno[2,3-b]pyridine derivatives such as:
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- Thieno[2,3-c]pyridine derivatives
- Secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides .
Uniqueness
What sets this compound apart is its unique substitution pattern, which can result in distinct pharmacological properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
108460-23-7 |
|---|---|
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C9H10N2OS/c1-11-5-7(8(10)12)4-6-2-3-13-9(6)11/h2-3,5H,4H2,1H3,(H2,10,12) |
Clé InChI |
VPQYBXPNUXSAFC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(CC2=C1SC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



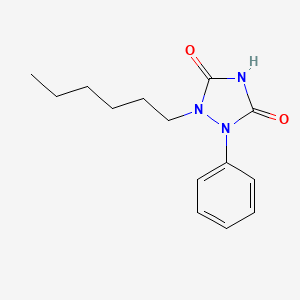
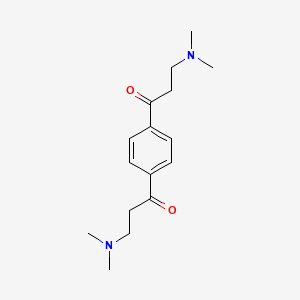
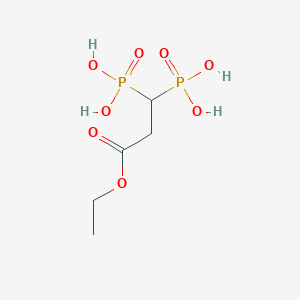
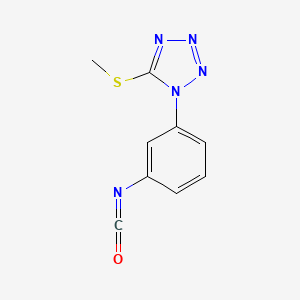
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)

![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
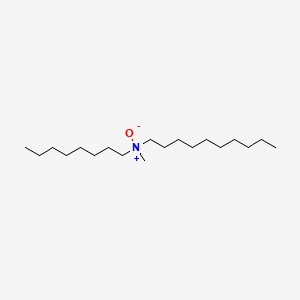
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)
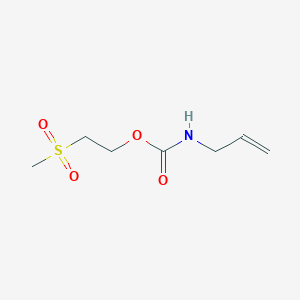
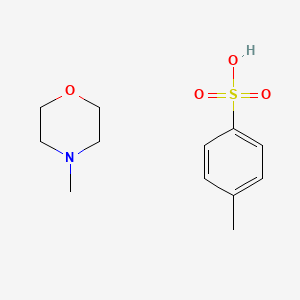
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)

